![molecular formula C13H16BFO3 B1439747 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1112208-82-8](/img/structure/B1439747.png)
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-Fluoro-3-TMDB) is a synthetic compound of the boron-containing dioxaborolane family. It is a colorless crystalline solid with a melting point of 167-168 °C and a boiling point of 172-173 °C. It is insoluble in water but soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). 4-Fluoro-3-TMDB has been used as a reagent in synthetic organic chemistry and as a fluorescent probe in biological research.
Scientific Research Applications
Synthesis and Structural Studies
- Huang et al. (2021) synthesized compounds related to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde using a three-step substitution reaction. These compounds, including boric acid ester intermediates with benzene rings, were analyzed through FTIR, NMR, mass spectrometry, X-ray diffraction, and DFT studies, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Fluorescence Probe Development
- Fu et al. (2016) developed an organic thin-film fluorescence probe using derivatives of this compound for detecting hydrogen peroxide vapor. This research contributes to the detection of peroxide-based explosives, highlighting the sensitivity and fast response of these probes (Fu et al., 2016).
Polymer Synthesis and Application
- Takagi & Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation, demonstrating the effectiveness of this method in the borylation of arylbromides, especially those with sulfonyl groups. This research contributes to advanced polymer synthesis techniques (Takagi & Yamakawa, 2013).
Drug Delivery and Fluorescent Imaging
- Ren et al. (2022) used a derivative of this compound in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles, encapsulating doxorubicin, showed improved drug delivery and reduced toxicity, indicating potential in precise drug delivery and fluorescence imaging-guided therapy (Ren et al., 2022).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This interaction can alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 2-Fluoro-5-formylphenylboronic acid pinacol ester. For instance, it’s known that the compound is a low melting solid or viscous liquid, and it’s recommended to be stored at temperatures between 2-8°C .
properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYMLQVABFAGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674172 | |
Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1112208-82-8 | |
Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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